Flurocitabine

Leukemia Cytotoxicity In vitro pharmacology

Flurocitabine (AAFC, NSC-166641, 5-Fluorocyclocytidine) is a fluorinated anhydride analog of the nucleoside cytarabine (Ara-C). As a prodrug, it undergoes partial in vivo hydrolysis into two active antitumor metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU), which exert their effects by inhibiting DNA synthesis.

Molecular Formula C9H10FN3O4
Molecular Weight 243.19 g/mol
CAS No. 37717-21-8
Cat. No. B1673482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurocitabine
CAS37717-21-8
Synonyms5-fluoro-2,2'-cyclocytidine
AAFC
anhydro-ara-5-fluorocytosine
NSC 166641
Molecular FormulaC9H10FN3O4
Molecular Weight243.19 g/mol
Structural Identifiers
SMILESC1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F
InChIInChI=1S/C9H10FN3O4/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11/h1,4-6,8,11,14-15H,2H2/t4-,5-,6+,8-/m1/s1
InChIKeyPAYBYKKERMGTSS-MNCSTQPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flurocitabine (CAS 37717-21-8) for Anticancer Research Procurement: A Quantitative Comparator-Based Evidence Guide


Flurocitabine (AAFC, NSC-166641, 5-Fluorocyclocytidine) is a fluorinated anhydride analog of the nucleoside cytarabine (Ara-C) . As a prodrug, it undergoes partial in vivo hydrolysis into two active antitumor metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU), which exert their effects by inhibiting DNA synthesis . Flurocitabine has demonstrated antitumor activity during Phase I and II clinical studies in acute leukemia and solid tumors, including gastrointestinal adenocarcinomas [1]. Its structural modification confers distinct biochemical and clinical properties compared to its parent compound, cytarabine, and other pyrimidine analogs [2].

Why Flurocitabine Cannot Be Substituted with Generic Cytarabine or Other Pyrimidine Analogs


Substituting Flurocitabine with generic cytarabine or other pyrimidine nucleoside analogs in research applications introduces significant confounding variables due to critical differences in resistance circumvention, toxicity profile, and spectrum of activity [1]. Flurocitabine is not a substrate for cytidine deaminase (CDA), the primary enzyme responsible for the deamination and inactivation of cytarabine, conferring potential efficacy in CDA-overexpressing malignancies [1]. Furthermore, Flurocitabine avoids the characteristic parotid pain and hypotension side effects associated with its closest analog, cyclocytidine (cyclo-C) [2]. Its activity extends to gastrointestinal adenocarcinomas, a tumor type where cytarabine shows limited clinical utility [3]. The quantitative evidence below details these non-interchangeable properties.

Flurocitabine Quantitative Evidence Guide: Head-to-Head Performance Against Key Comparators


Flurocitabine Cytotoxicity in L-5178Y Leukemia Cells vs. Cyclocytidine

In a direct in vitro comparison against its non-fluorinated analog cyclocytidine, Flurocitabine (5-fluorocyclocytidine) demonstrated similar cytotoxic activity against cultured L-5178Y murine leukemia cells [1]. This indicates that the addition of a fluorine atom at the 5-position of the cyclocytidine structure does not abrogate its antiproliferative effect, while likely introducing other pharmacologic advantages (see subsequent evidence items).

Leukemia Cytotoxicity In vitro pharmacology

Flurocitabine Resistance to Cytidine Deaminase (CDA) Compared to Cytarabine

A major clinical limitation of cytarabine (Ara-C) is its rapid deamination and inactivation by the enzyme cytidine deaminase (CDA), a common mechanism of drug resistance in acute myeloid leukemia (AML) [1]. Flurocitabine (AAFC) was specifically developed as a cytarabine derivative with increased resistance to deamination by CDA [1]. Unlike cytarabine, which is a known substrate for CDA, Flurocitabine's structural modification (formation of an anhydro linkage) confers a longer serum half-life and sustained biological activity [1].

Drug Resistance Cytidine Deaminase Acute Myeloid Leukemia

Flurocitabine Toxicity Profile: Absence of Parotid Pain and Hypotension vs. Cyclocytidine

A direct clinical comparison between Flurocitabine (AAFC) and its close analog cyclocytidine (cyclo-C) revealed a distinct advantage in the tolerability profile of Flurocitabine [1]. While cyclo-C is associated with characteristic and dose-limiting side effects including parotid pain and hypotension, clinical studies have shown that AAFC does not produce these specific adverse events [1]. This difference is a key factor in its clinical viability and a crucial consideration for in vivo studies.

Clinical Toxicology Side Effect Profile Cyclocytidine

Flurocitabine Activity in Gastrointestinal Adenocarcinomas vs. Cytarabine

While cytarabine is predominantly active in hematologic malignancies and has limited efficacy in solid tumors, Flurocitabine has demonstrated significant clinical activity in gastrointestinal (GI) tract adenocarcinomas [1][2]. A large Phase II trial by the EORTC reported a response rate of 7 out of 14 evaluable patients (50%) in stomach cancer and 2 out of 32 patients (6.25%) in colorectal cancer, along with partial remissions in pancreatic cancer [2]. This represents a distinct expansion of the therapeutic spectrum beyond what is typically observed with cytarabine.

Gastrointestinal Cancer Solid Tumors Phase II Clinical Trial

Flurocitabine Schedule Dependence vs. Cytarabine

The clinical utility of cytarabine is constrained by its pronounced schedule-dependence, often necessitating continuous or multiple daily infusions to maintain therapeutic levels [1]. In contrast, Flurocitabine (AAFC) exhibits a far less pronounced schedule dependence [1]. This allows for more flexible dosing regimens, such as a rapid intravenous injection of 30-40 mg/kg (1,200-1,500 mg/m2) administered weekly, which has been shown to achieve comparable activity with acceptable toxicity [1].

Pharmacokinetics Schedule Dependence Dosing Regimen

Optimal Research and Procurement Scenarios for Flurocitabine Based on Quantitative Evidence


Investigating Cytarabine-Resistant Leukemia Models

Flurocitabine is ideally suited for studies focused on overcoming resistance mechanisms to cytarabine in acute leukemia. As it is not a substrate for cytidine deaminase (CDA), a primary driver of cytarabine resistance, it serves as a critical tool compound for evaluating efficacy in CDA-overexpressing leukemia cell lines and patient-derived xenografts (PDX) [1].

Preclinical Development for Gastrointestinal Adenocarcinomas

Given its demonstrated clinical activity in Phase II trials for gastric, pancreatic, and colorectal adenocarcinomas, Flurocitabine is a high-value compound for research programs targeting these solid tumor types [1]. Its use is indicated over cytarabine, which lacks this spectrum of activity [2].

In Vivo Studies Requiring Simplified Dosing Schedules

Flurocitabine's reduced schedule dependence, allowing for weekly bolus dosing, makes it a preferred choice for chronic in vivo efficacy and toxicity studies in murine models where continuous infusion or multiple daily injections of cytarabine would be logistically challenging and stressful for the animals [1].

Comparative Pharmacology Studies with Cyclocytidine Analogs

For research programs investigating the structure-activity relationship (SAR) and toxicity profile of cyclocytidine derivatives, Flurocitabine offers a critical comparator. Its avoidance of cyclocytidine-specific toxicities like parotid pain and hypotension provides a cleaner baseline for evaluating efficacy and side effects in in vivo systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flurocitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.